molecular formula C36H40ClN3O6 B1662672 硝苯地平盐酸盐 CAS No. 119934-51-9

硝苯地平盐酸盐

货号: B1662672
CAS 编号: 119934-51-9
分子量: 646.2 g/mol
InChI 键: MHOSUIMBPQVOEU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Calcium Channel Blockade

Niguldipine functions primarily as a calcium channel blocker (CCB) . It selectively inhibits L-type calcium channels, which play a crucial role in muscle contraction and neurotransmitter release. This action is particularly relevant in treating conditions like hypertension and angina .

Alpha-1 Adrenergic Antagonism

As an alpha-1 adrenergic antagonist , niguldipine has shown efficacy in modulating vascular resistance and improving blood flow. The selectivity of (+)-niguldipine for alpha-1A over alpha-1B receptors makes it a valuable candidate for further research into cardiovascular therapies .

Cardiovascular Research

Niguldipine's role as a CCB has been extensively studied in the context of cardiovascular health. Research indicates that it can effectively lower blood pressure by relaxing vascular smooth muscle and reducing peripheral resistance. A study highlighted its potential to alleviate cerebral vasospasm following subarachnoid hemorrhage, suggesting implications for stroke management .

Neurological Studies

Preclinical studies have explored niguldipine's anticonvulsant properties. Although initial findings indicated that niguldipine did not significantly alter the electroconvulsive threshold in mice, further investigation is warranted to assess its potential in epilepsy treatment .

Drug Transport Modulation

Niguldipine has demonstrated the ability to modulate drug transport via P-glycoprotein, which is critical in pharmacokinetics. This property could enhance the bioavailability of co-administered drugs, making niguldipine relevant in combination therapies .

Case Studies

Case Study 1: Cerebral Vasospasm
In an experimental study involving rabbits, niguldipine was administered to evaluate its effects on cerebral blood flow post-subarachnoid hemorrhage. Results showed significant improvements in blood flow dynamics, indicating potential therapeutic benefits for patients experiencing vasospasm after aneurysmal rupture .

Case Study 2: Anticonvulsant Activity
A study assessing niguldipine's anticonvulsant activity involved administering varying doses to mice subjected to electroconvulsive stimuli. While lower doses were ineffective, higher doses demonstrated notable effects on seizure thresholds, warranting further exploration into its efficacy as an anticonvulsant agent .

Data Table: Summary of Pharmacological Effects

Property (+)-Niguldipine (-)-Niguldipine Notes
L-type Ca2+ Channel Binding High AffinityLow AffinityKi values: 85 pmol/L (heart), 140 pmol/L (brain)
Alpha-1A Adrenoceptor Binding SelectiveLess PotentKi values indicate significant selectivity for (+)-enantiomer
Anticonvulsant Activity Dose-dependentNot significantly effectiveHigher doses needed for efficacy
Drug Transport Modulation EffectiveNot applicableEnhances bioavailability of other drugs

准备方法

合成路线和反应条件

尼古地平(盐酸盐)可以通过一系列化学反应合成,这些反应涉及二氢吡啶环的形成。合成通常涉及醛与β-酮酯在氨或胺存在下的缩合,然后进行环化和随后的官能团修饰

工业生产方法

尼古地平(盐酸盐)的工业生产涉及使用优化反应条件的大规模化学合成,以确保高产率和纯度。该过程包括严格的纯化步骤,如重结晶和色谱法,以获得最终产品

化学反应分析

反应类型

尼古地平(盐酸盐)会发生各种化学反应,包括:

常用试剂和条件

这些反应中常用的试剂包括氧化剂如高锰酸钾,还原剂如硼氢化钠,以及用于取代反应的各种亲核试剂

主要形成的产物

这些反应形成的主要产物包括硝基衍生物,胺衍生物和取代的尼古地平类似物

相似化合物的比较

类似化合物

独特性

尼古地平(盐酸盐)的独特之处在于它同时具有钙通道阻滞剂和α1-肾上腺素受体拮抗剂的双重作用。这种双重机制与主要针对钙通道的其他钙通道阻滞剂相比,提供了更广泛的治疗效果

生物活性

Niguldipine hydrochloride, a compound belonging to the class of 1,4-dihydropyridines (DHPs), exhibits significant biological activity primarily as a calcium channel blocker and an alpha-1 adrenergic antagonist. This article explores its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

Niguldipine hydrochloride is chemically described as:

  • Chemical Name : (±)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid, 3-(4,4-diphenyl-1-piperidinyl)propyl methyl ester hydrochloride.
  • Molecular Formula : C₃₆H₃₉N₃O₆·HCl
  • CAS Number : 113145-70-3

Niguldipine acts primarily on L-type calcium channels and alpha-1 adrenergic receptors:

  • Calcium Channel Blockade :
    • The compound selectively binds to L-type calcium channels, inhibiting calcium influx into cells. This action is crucial in regulating vascular tone and cardiac contractility.
    • The Ki values for (+)-niguldipine were determined to be 85 pmol/L for skeletal muscle, 140 pmol/L for brain tissue, and 45 pmol/L for cardiac tissue, indicating high affinity for these receptors .
  • Alpha-1 Adrenergic Antagonism :
    • (+)-Niguldipine shows significant selectivity for alpha-1A over alpha-1B adrenergic receptors. The Ki value for the high-affinity site (alpha 1A) was found to be 52 pmol/L .
    • In contrast, (-)-niguldipine was approximately 40 times less potent at the alpha 1A site but nearly equipotent at the alpha 1B site .

Cardiovascular Effects

Niguldipine has been studied extensively for its cardiovascular effects:

  • It is effective in lowering blood pressure by causing vasodilation through calcium channel blockade.
  • In clinical settings, it has been compared with other antihypertensive agents, showing a favorable profile in reducing cardiovascular events compared to beta-blockers .

Case Studies and Clinical Trials

Several studies have documented the efficacy of niguldipine in treating hypertension:

  • A meta-analysis involving multiple randomized controlled trials indicated that calcium channel blockers like niguldipine are effective first-line treatments for hypertension .
  • Notably, niguldipine was associated with a reduction in major cardiovascular events when compared to diuretics .

Comparative Biological Activity

The following table summarizes the comparative biological activity of niguldipine with other calcium channel blockers:

CompoundMechanism of ActionKi Value (pmol/L)Selectivity
Niguldipine (+)L-type Ca²⁺ channel blocker85 (skeletal)High for α1A
Niguldipine (-)L-type Ca²⁺ channel blocker~340 (α1B)Low for α1A
NifedipineL-type Ca²⁺ channel blockerVariesModerate
DiltiazemNon-DHP CCBVariesModerate

Toxicology and Side Effects

While niguldipine is generally well-tolerated, potential side effects include:

  • Bradycardia: Observed in experimental models indicating a dose-dependent decrease in heart rate .
  • Hypotension: Due to vasodilation effects.

属性

IUPAC Name

5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H39N3O6.ClH/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29;/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOSUIMBPQVOEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20872307
Record name 3-(4,4-Diphenylpiperidin-1-yl)propyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrogen chloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20872307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

646.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119934-51-9
Record name Niguldipine hydrochloride, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119934519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4,4-Diphenylpiperidin-1-yl)propyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrogen chloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20872307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NIGULDIPINE HYDROCHLORIDE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QC11TLQ7K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

86.6 g of 3-methyl 5-(3-bromopropyl) (-)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate, 50 g of 4,4-diphenylpiperidine hydrochloride and 69 g of finely milled potassium carbonate are heated together in 300 ml of dimethylformamide for 5 h at 100° C. with vigorous stirring and under a nitrogen atmosphere. After cooling, 500 ml of ethyl acetate and 1 l of water are added in succession and the mixture is stirred thoroughly. After phase separation, the organic phase is washed 4 times with water, dried over sodium sulphate and evaporated in vacuo. The residue is dissolved in 1 l of dioxane and 15.2 ml of concentrated hydrochloric acid solution (12.5 M, d=1.19) are added to the cooled solution; about 200 ml of the solvent mixture are then distilled off in vacuo. On standing at room temperature, the product crystallises spontaneously or after seeding or trituration; it is filtered off under suction after 16 h, washed with dioxane and diisopropyl ether and dried in vacuo at 80°-100° C. For purification, the product is dissolved in dichloromethane. After the addition of 800 ml of dioxane, the dichloromethane is distilled off again. The product which has crystallised out after seeding and standing at room temperature for 16 hours is filtered off under suction, washed with dioxane and diisopropyl ether and dried at 100° C. 97 g of the title compound of m.p. 158°-160° C. and [α]22 436 =-39° (c=1, methanol) or [α]22D =-14.4° (c=1. methanol) are obtained.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 13 g of 3-methyl 5-(3-bromopropyl) (+)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate, 7.85 g of 4,4-diphenylpiperidine hydrochloride and 12 g of potassium carbonate in 120 ml of toluene and 25 ml of water is refluxed for 14 h under a nitrogen atmosphere and with vigorous stirring. After cooling, the phases are separated; the organic phase is washed twice with water, dried over sodium sulphate and evaporated in vacuo. The oily residue is dissolved in 140 ml of dioxane, after which 2.3 ml of concentrated hydrochloric acid solution (12.5 M, d=1.19) are added and 20-25 ml of the solvent mixture are then distilled off in vacuo. On standing at room temperature, the product crystallises spontaneously or after trituration and is filtered off under suction after 16 h, washed with dioxane and diisopropyl ether and dried in vacuo at 80° C. 16 g of the title compound of m.p. 158°-160° C. and [α]22D =+14.4° (c=1, methanol) are obtained.
Quantity
7.85 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Niguldipine hydrochloride, (+/-)-
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Niguldipine hydrochloride, (+/-)-
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Niguldipine hydrochloride, (+/-)-
Reactant of Route 4
Reactant of Route 4
Niguldipine hydrochloride, (+/-)-
Reactant of Route 5
Reactant of Route 5
Niguldipine hydrochloride, (+/-)-
Reactant of Route 6
Reactant of Route 6
Niguldipine hydrochloride, (+/-)-

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。